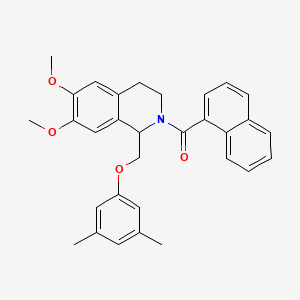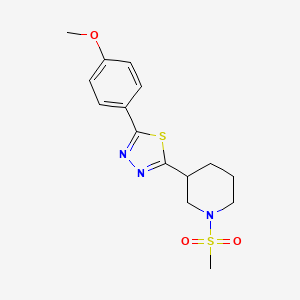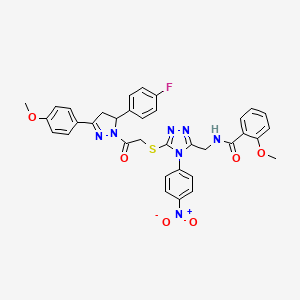
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide, commonly known as CFTR modulator, is a small molecule that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators are used to stimulate or inhibit the activity of CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells.
科学的研究の応用
Polymorphism of Aromatic Sulfonamides with Fluorine Groups
The study by Terada et al. (2012) explores the polymorphism in aromatic sulfonamides, particularly focusing on the effects of fluorine substitution. Their research identified that sulfonamides with a fluorine group exhibit polymorphs or pseudopolymorphs, indicating the role of fluorine in influencing molecular structures and potentially affecting the solubility and bioavailability of such compounds. This insight is crucial for the development of pharmaceuticals where the physical form of the compound can significantly impact its therapeutic effectiveness (Terada et al., 2012).
Sulfonamide-derived Compounds and Their Transition Metal Complexes
Research by Chohan and Shad (2011) delves into the synthesis, biological evaluation, and X-ray structure of sulfonamide-derived compounds and their transition metal complexes. Their work highlights the potential of these compounds in the field of medicinal chemistry, particularly due to their moderate to significant antibacterial and antifungal activities. The study suggests that the structural features of these compounds, including the presence of the sulfonamide group, play a vital role in their biological activities (Chohan & Shad, 2011).
Cerebrovasodilatation through Selective Inhibition of Carbonic Anhydrase
The work of Barnish et al. (1981) examines sulfonamide compounds for their cerebrovasodilatation properties through the selective inhibition of carbonic anhydrase. One of the compounds studied showed promising anticonvulsant activity and the ability to increase cerebral blood flow without significant diuresis. This research points towards the therapeutic potential of sulfonamide derivatives in neurological applications, offering a foundation for further exploration into treatments for conditions affecting cerebral blood flow (Barnish et al., 1981).
Synthesis and Biological Properties of Sulfonamide-derived Compounds
Another study by Chohan et al. (2009) focuses on the synthesis and characterization of sulfonamide-derived compounds and their metal complexes. They explored the antibacterial, antifungal, and cytotoxic activities of these compounds, demonstrating their potential as antibacterial and antifungal agents. This research further underscores the versatility of sulfonamide derivatives in developing new therapeutic agents with diverse biological activities (Chohan et al., 2009).
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O2S/c1-13-24-25-20-19(6-3-9-26(13)20)30(28,29)27(12-14-4-2-5-15(21)10-14)16-7-8-17(22)18(23)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKRSUPGSJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)



![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)